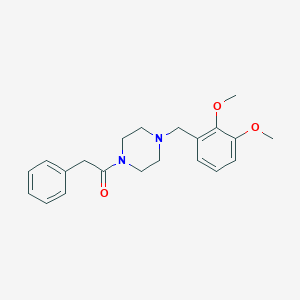
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as DPPE, is a chemical compound that belongs to the class of piperazine derivatives. DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The exact mechanism of action of DPPE is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic transmission, and the modulation of gene expression. DPPE has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DPPE has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, DPPE also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of DPPE, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of the role of DPPE in the regulation of gene expression, and the investigation of the potential therapeutic applications of DPPE in various diseases, including cancer, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPPE and its potential side effects.
Méthodes De Synthèse
DPPE can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetyl chloride in the presence of a reducing agent. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetic acid in the presence of a reducing agent. The synthesis of DPPE requires careful attention to the reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Applications De Recherche Scientifique
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DPPE has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. In neuroscience, DPPE has been studied for its potential as a tool for the investigation of the central nervous system, including the study of neurotransmitter systems and the regulation of synaptic transmission. In pharmacology, DPPE has been investigated for its potential as a drug for the treatment of various diseases, including depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(21(19)26-2)16-22-11-13-23(14-12-22)20(24)15-17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
Clé InChI |
JHOVGAQFVDVTOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)